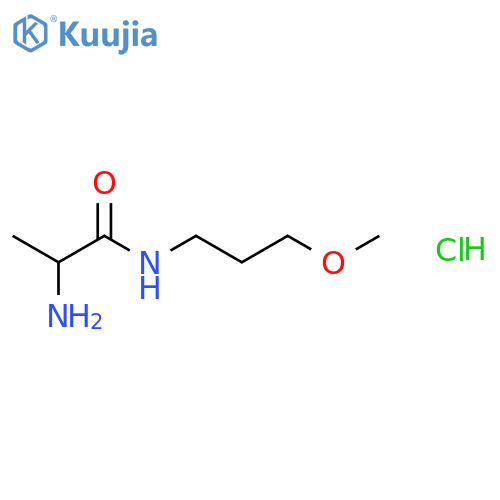Cas no 1236267-66-5 (2-Amino-N-(3-methoxypropyl)propanamide hydrochloride)

1236267-66-5 structure
商品名:2-Amino-N-(3-methoxypropyl)propanamide hydrochloride
2-Amino-N-(3-methoxypropyl)propanamide hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-Amino-N-(3-methoxypropyl)propanamide hydrochloride
- AKOS015847982
- 1236267-66-5
- 2-Amino-N-(3-methoxypropyl)propanamidehydrochloride
- A906923
- 2-amino-N-(3-methoxypropyl)propanamide;hydrochloride
-
- MDL: MFCD13562594
- インチ: InChI=1S/C7H16N2O2.ClH/c1-6(8)7(10)9-4-3-5-11-2;/h6H,3-5,8H2,1-2H3,(H,9,10);1H
- InChIKey: HUPMJDAWLDAHGO-UHFFFAOYSA-N
- ほほえんだ: CC(N)C(NCCCOC)=O.[H]Cl
計算された属性
- せいみつぶんしりょう: 196.0978555g/mol
- どういたいしつりょう: 196.0978555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 117
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
2-Amino-N-(3-methoxypropyl)propanamide hydrochloride セキュリティ情報
- ちょぞうじょうけん:Sealed in dry,Room Temperature
2-Amino-N-(3-methoxypropyl)propanamide hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A530264-5g |
2-Amino-N-(3-methoxypropyl)propanamide hydrochloride |
1236267-66-5 | 95+% | 5g |
$504.0 | 2024-04-25 | |
| Ambeed | A530264-1g |
2-Amino-N-(3-methoxypropyl)propanamide hydrochloride |
1236267-66-5 | 95+% | 1g |
$168.0 | 2024-04-25 |
2-Amino-N-(3-methoxypropyl)propanamide hydrochloride 関連文献
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
1236267-66-5 (2-Amino-N-(3-methoxypropyl)propanamide hydrochloride) 関連製品
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1236267-66-5)2-Amino-N-(3-methoxypropyl)propanamide hydrochloride

清らかである:99%/99%
はかる:1g/5g
価格 ($):151.0/454.0